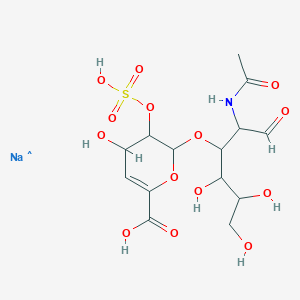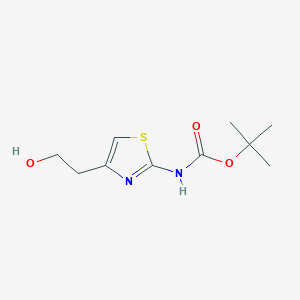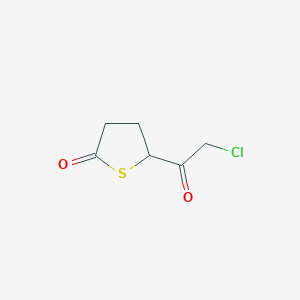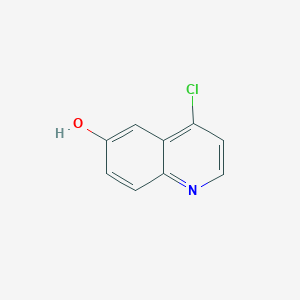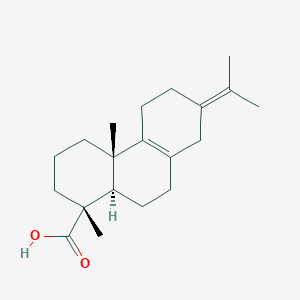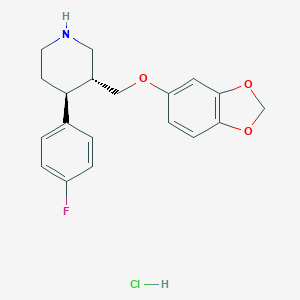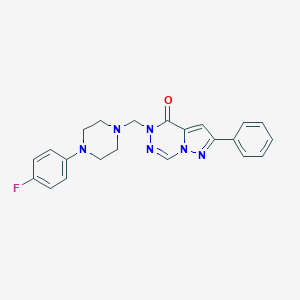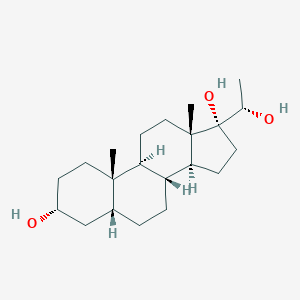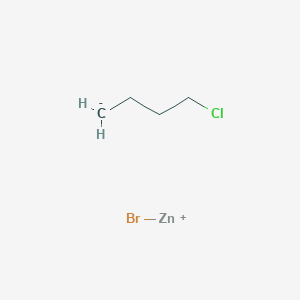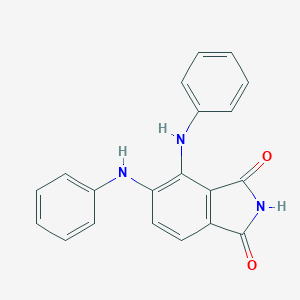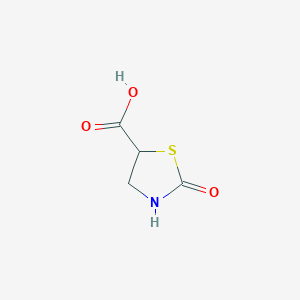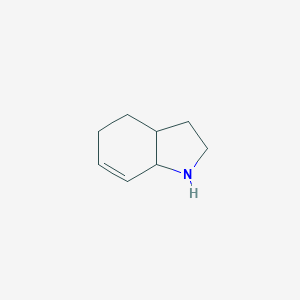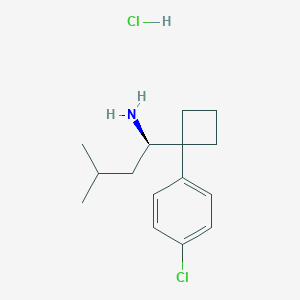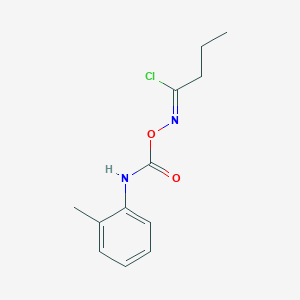
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride, commonly known as MBAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MBAC belongs to the family of imidoyl chlorides and is used as a reagent in various chemical reactions.
作用機序
MBAC is a reactive compound that undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. The mechanism of action of MBAC involves the formation of an intermediate imidate, which then reacts with the nucleophile to form the desired product. The reaction is usually carried out in the presence of a base, which helps in the deprotonation of the nucleophile and facilitates the reaction.
生化学的および生理学的効果
MBAC does not have any known biochemical or physiological effects as it is primarily used as a reagent in chemical reactions. However, it is important to handle MBAC with care as it is a reactive compound and can cause skin and eye irritation.
実験室実験の利点と制限
MBAC has several advantages as a reagent in chemical reactions. It is a relatively inexpensive compound and is readily available in the market. It is also easy to handle and store. However, MBAC has some limitations as well. It is a reactive compound and requires careful handling to prevent any accidents. It is also not suitable for reactions that involve acidic or basic conditions as it can decompose under such conditions.
将来の方向性
There are several future directions for the use of MBAC in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. MBAC can be used to synthesize novel imidazole derivatives that have potential therapeutic applications. Another potential application is in the field of materials science, where MBAC can be used to synthesize cyclic ureas that have unique properties. Overall, MBAC has a lot of potential in scientific research, and further studies are needed to explore its full range of applications.
Conclusion:
In conclusion, MBAC is a unique chemical compound that has gained significant attention in the field of scientific research. Its potential applications in the synthesis of various compounds make it a valuable reagent in chemical reactions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBAC have been discussed in this paper. Further studies are needed to fully explore the potential of MBAC in scientific research.
合成法
The synthesis of MBAC involves the reaction of 2-methylphenylamine with butanimidoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by recrystallization or column chromatography. The overall yield of MBAC is around 70%.
科学的研究の応用
MBAC has been widely used in scientific research as a reagent for the synthesis of various compounds. It is particularly useful in the synthesis of imidazoles, which are important intermediates in the production of pharmaceuticals and agrochemicals. MBAC has also been used in the synthesis of cyclic ureas, which have potential applications in the field of materials science.
特性
CAS番号 |
145252-13-7 |
|---|---|
製品名 |
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride |
分子式 |
C12H15ClN2O2 |
分子量 |
254.71 g/mol |
IUPAC名 |
[(Z)-1-chlorobutylideneamino] N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-6-11(13)15-17-12(16)14-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16)/b15-11- |
InChIキー |
ROFUCKVAINOTFB-UHFFFAOYSA-N |
異性体SMILES |
CCC/C(=N/OC(=O)NC1=CC=CC=C1C)/Cl |
SMILES |
CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl |
正規SMILES |
CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl |
同義語 |
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)
